molecular formula C10H11BrN5Na4O12P3 B10855990 8-Bromo-2'-deoxyadenosine-5'-O-triphosphate (sodium salt)

8-Bromo-2'-deoxyadenosine-5'-O-triphosphate (sodium salt)

Cat. No.: B10855990
M. Wt: 658.01 g/mol
InChI Key: QREXPILMFOGGCW-ZRRPJPAHSA-J
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Description

8-Bromo-2’-deoxyadenosine-5’-O-triphosphate (sodium salt) is a derivative of the nucleoside triphosphate deoxyadenosine triphosphate (dATP). This compound is primarily used in biochemical research to study the substrate specificity of DNA polymerases and the mutT homolog 1 (MTH1) protein . It is a valuable tool in the field of molecular biology and biochemistry due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2’-deoxyadenosine-5’-O-triphosphate involves the bromination of deoxyadenosine triphosphate. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position of the adenine ring . The reaction conditions often include an aqueous solution and a suitable buffer to maintain the pH.

Industrial Production Methods

While specific industrial production methods for 8-Bromo-2’-deoxyadenosine-5’-O-triphosphate are not widely documented, the general approach involves large-scale bromination reactions followed by purification steps such as chromatography to isolate the desired product. The compound is then converted to its sodium salt form for stability and solubility in aqueous solutions .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2’-deoxyadenosine-5’-O-triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: Used for the initial synthesis of the compound.

    Nucleophiles: For substitution reactions.

    Buffers: To maintain pH during reactions.

Major Products

Scientific Research Applications

8-Bromo-2’-deoxyadenosine-5’-O-triphosphate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 8-Bromo-2’-deoxyadenosine-5’-O-triphosphate involves its incorporation into DNA by DNA polymerases. The bromine atom at the 8-position of the adenine ring can affect the base-pairing properties and the overall structure of the DNA. This modification can be used to probe the substrate recognition mechanism of DNA polymerases and the MTH1 protein . The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in DNA synthesis and repair.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11BrN5Na4O12P3

Molecular Weight

658.01 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15BrN5O12P3.4Na/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5+,6+;;;;/m0..../s1

InChI Key

QREXPILMFOGGCW-ZRRPJPAHSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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